4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of fluorine and methoxy groups on the phenyl ring, along with the oxoethyl and propan-2-yl substituents, contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoxazepine core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.
Introduction of the 3-fluoro-4-methoxyphenyl group: This step typically involves a nucleophilic aromatic substitution reaction, where a fluorinated and methoxylated phenyl ring is introduced to the benzoxazepine core.
Addition of the oxoethyl group: This can be accomplished through a Friedel-Crafts acylation reaction, where an acyl chloride or anhydride is used to introduce the oxoethyl group.
Incorporation of the propan-2-yl group: This step may involve an alkylation reaction using an appropriate alkyl halide.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the oxoethyl group and formation of corresponding carboxylic acids or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione would depend on its specific application. For example, if the compound is being investigated for its potential therapeutic properties, its mechanism of action may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine and methoxy groups on the phenyl ring may enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:
2-Propanone, 1-(4-methoxyphenyl)-: This compound shares the methoxyphenyl group but lacks the benzoxazepine core and the fluorine substituent.
3-Fluoro-4-methoxyphenylacetic acid: This compound contains the same fluorine and methoxy groups on the phenyl ring but differs in its overall structure and functional groups.
(4-fluoro-3-methoxyphenyl)boronic acid: This compound also features the fluorine and methoxy groups but has a boronic acid functional group instead of the benzoxazepine core.
The uniqueness of this compound lies in its combination of the benzoxazepine core with the fluorine and methoxy-substituted phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20FNO5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H20FNO5/c1-12(2)19-21(26)23(20(25)14-6-4-5-7-17(14)28-19)11-16(24)13-8-9-18(27-3)15(22)10-13/h4-10,12,19H,11H2,1-3H3 |
InChI Key |
YTKKYKNIBWXBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OC)F |
Origin of Product |
United States |
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